![molecular formula C18H18FN3O2 B2779874 (2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol CAS No. 2101218-44-2](/img/structure/B2779874.png)
(2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THK5351 (enantiómero R) es un compuesto que ha ganado una atención significativa en el campo de la neuroimagen, particularmente por su uso como radiotrazador en la imagen por tomografía por emisión de positrones (PET). Este compuesto es un enantiómero R de THK5351, que es conocido por su alta afinidad por los fibriles de proteína tau en el cerebro. Las proteínas tau están asociadas con enfermedades neurodegenerativas como la enfermedad de Alzheimer, lo que hace que THK5351 (enantiómero R) sea una herramienta valiosa para diagnosticar y estudiar estas afecciones .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de THK5351 (enantiómero R) involucra el uso de derivados de ariquinolina. Uno de los métodos incluye la síntesis totalmente automática de [18F]THK-5351 utilizando casetes desechables bajo fluoración [18F] controlada por pH. El proceso comienza con la captura de [18F]fluoruro, que luego se eluye con metanosulfonato de potasio (KOMs) y carbonato de potasio (K222). Después del secado, el precursor se agrega a dimetilsulfóxido (DMSO) y se somete a [18F]fluoración a 110 ° C durante 10 minutos. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) .
Métodos de producción industrial
Los métodos de producción industrial para THK5351 (enantiómero R) no están ampliamente documentados. El uso de módulos de síntesis automatizados y casetes desechables sugiere que la producción escalable es factible. El proceso asegura altos rendimientos y pureza radioquímica, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
THK5351 (enantiómero R) principalmente sufre reacciones de fluoración, como se ve en su síntesis. También puede participar en reacciones de unión con fibriles de proteína tau en el cerebro. Las interacciones del compuesto con las proteínas tau son cruciales para su función como radiotrazador PET .
Reactivos y condiciones comunes
Fluoración: metanosulfonato de potasio (KOMs), carbonato de potasio (K222) y dimetilsulfóxido (DMSO) son reactivos comúnmente utilizados.
Condiciones de reacción: La reacción de fluoración generalmente se lleva a cabo a 110 ° C durante 10 minutos.
Productos principales
El producto principal de la reacción de fluoración es [18F]THK-5351, que se utiliza como radiotrazador para la imagen PET .
Aplicaciones Científicas De Investigación
THK5351 (enantiómero R) tiene varias aplicaciones de investigación científica, particularmente en el campo de la neuroimagen:
Neuroimagen: Se utiliza como radiotrazador PET para la imagen de la patología tau en el cerebro. .
Desarrollo de fármacos: La capacidad del compuesto para unirse a las proteínas tau lo hace valioso para evaluar la eficacia de los fármacos terapéuticos anti-tau.
Seguimiento de la progresión de la enfermedad: La imagen PET con THK5351 (enantiómero R) ayuda a rastrear la progresión de la patología tau, proporcionando información sobre la gravedad de la enfermedad y los resultados terapéuticos.
Mecanismo De Acción
THK5351 (enantiómero R) ejerce sus efectos uniéndose a los fibriles de proteína tau en el cerebro. La alta afinidad del compuesto por las proteínas tau permite que se utilice como radiotrazador en la imagen PET. La unión de THK5351 (enantiómero R) a las proteínas tau permite la visualización de la patología tau en el cerebro, que está asociada con enfermedades neurodegenerativas como la enfermedad de Alzheimer .
Comparación Con Compuestos Similares
THK5351 (enantiómero R) se puede comparar con otros trazadores PET tau como THK5117, PBB3 y T807 (también conocido como AV1451 o flortaucipir). Estos compuestos comparten propiedades de unión similares, pero difieren en sus afinidades y especificidades:
THK5117: Propiedades de unión similares a THK5351 pero con una mayor unión en la sustancia blanca.
PBB3: Dirige diferentes sitios de unión en comparación con THK5351.
T807 (AV1451): Sitios de unión similares pero con diferentes afinidades.
THK5351 (enantiómero R) es único debido a su alta afinidad por las proteínas tau y su farmacocinética favorable, lo que lo convierte en una herramienta valiosa en neuroimagen .
Propiedades
IUPAC Name |
(2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVXFZWSPCOWSN-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@H](CF)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

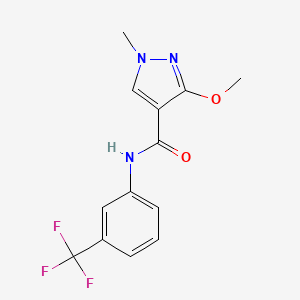
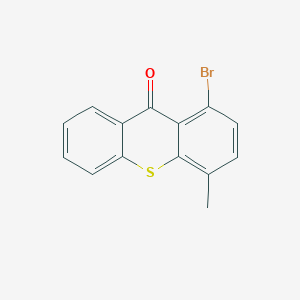
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine](/img/structure/B2779796.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-4-pyrrol-1-ylpyridine-2-carboxamide](/img/structure/B2779797.png)
![2-(4-bromophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B2779800.png)
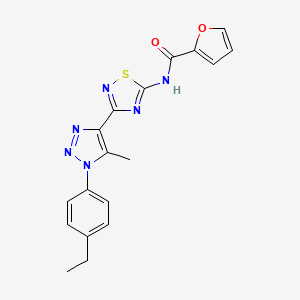
![Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2779803.png)
![2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2779804.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethan-1-one](/img/structure/B2779807.png)
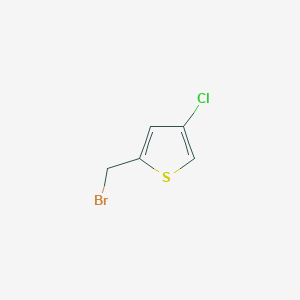

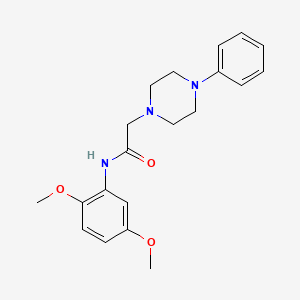
![[4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2779814.png)
